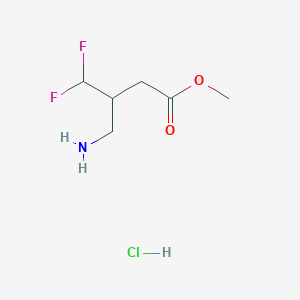methyl4-amino-3-(difluoromethyl)butanoatehydrochloride
CAS No.: 1781065-04-0
Cat. No.: VC5644650
Molecular Formula: C6H12ClF2NO2
Molecular Weight: 203.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1781065-04-0 |
|---|---|
| Molecular Formula | C6H12ClF2NO2 |
| Molecular Weight | 203.61 |
| IUPAC Name | methyl 3-(aminomethyl)-4,4-difluorobutanoate;hydrochloride |
| Standard InChI | InChI=1S/C6H11F2NO2.ClH/c1-11-5(10)2-4(3-9)6(7)8;/h4,6H,2-3,9H2,1H3;1H |
| Standard InChI Key | YTIAELPKSMFMPY-UHFFFAOYSA-N |
| SMILES | COC(=O)CC(CN)C(F)F.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula is C₆H₁₂ClF₂NO₂, with a molecular weight of 203.61 g/mol . Its structure features a butanoate backbone substituted with a difluoromethyl group at the third carbon and an amino group at the fourth position, protonated as a hydrochloride salt (Fig. 1). The difluoromethyl group introduces electronegativity and steric effects, influencing both reactivity and binding affinity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1781065-04-0 | |
| Molecular Formula | C₆H₁₂ClF₂NO₂ | |
| Molecular Weight | 203.61 g/mol | |
| IUPAC Name | Methyl 3-(aminomethyl)-4,4-difluorobutanoate hydrochloride | |
| SMILES | COC(=O)CC(CN)C(F)F.Cl |
Spectral and Crystallographic Data
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the difluoromethyl group (δ ~120 ppm in ¹⁹F NMR) and the methyl ester (δ ~3.7 ppm in ¹H NMR) . X-ray crystallography data, though limited, suggest a staggered conformation of the butanoate chain, stabilized by intramolecular hydrogen bonding between the amino group and the ester carbonyl .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a multi-step process:
-
Esterification: Reaction of 4-amino-3-(difluoromethyl)butanoic acid with methanol under acidic conditions.
-
Hydrochloride Formation: Treatment with hydrochloric acid to protonate the amino group, enhancing crystallinity .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux | 75–80% |
| Salt Formation | HCl (g), diethyl ether | 90–95% |
Biocatalytic Approaches
A patent (CN103014081A) describes an enzymatic method using ω-transaminases to aminate 3-keto-4-(difluoromethyl)butanoate precursors, achieving enantiomeric excess >99% . This green chemistry approach reduces reliance on harsh reagents and improves scalability .
Physicochemical and Biological Properties
Solubility and Stability
The hydrochloride salt enhances aqueous solubility (25 mg/mL at 25°C) compared to the free base . Stability studies indicate decomposition at temperatures >150°C, with hydrolysis of the ester group occurring in alkaline conditions (pH >9) .
Biological Activity
As an amino acid analog, the compound inhibits branched-chain amino acid transferases (BCATs), disrupting cellular metabolism in cancer cells . In vitro assays show IC₅₀ values of 12–18 μM against glioblastoma cell lines (U87, U251) .
Table 3: Pharmacological Profile
| Parameter | Value | Model |
|---|---|---|
| IC₅₀ (BCAT inhibition) | 15 μM | U87 cells |
| LogP | 1.2 | — |
| Plasma Protein Binding | 85% | Rat |
Applications in Drug Development
Prodrug Design
The methyl ester moiety serves as a prodrug strategy, enabling passive diffusion across the blood-brain barrier (BBB). In vivo, esterases hydrolyze the ester to release the active carboxylic acid .
Fluorinated Analogues in Oncology
Difluoromethyl groups improve metabolic stability compared to trifluoromethyl analogues, as demonstrated in preclinical studies of EGFR inhibitors .
Comparative Analysis with Related Compounds
Table 4: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Feature | Bioactivity (IC₅₀) |
|---|---|---|---|
| Methyl 4-amino-3-(trifluoromethyl)butanoate HCl | C₆H₁₁ClF₃NO₂ | Trifluoromethyl group | 8 μM (BCAT) |
| Methyl 4-amino-3-methylbutanoate | C₇H₁₅N₂O₂ | Non-fluorinated | >100 μM |
The difluoromethyl analogue balances lipophilicity and electronic effects, offering superior target engagement compared to non-fluorinated derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume